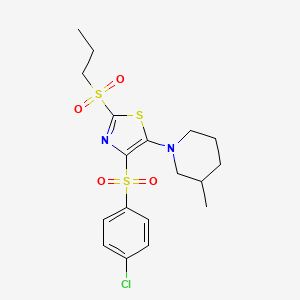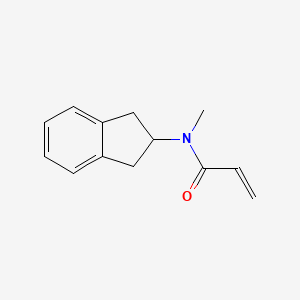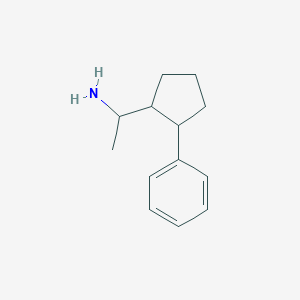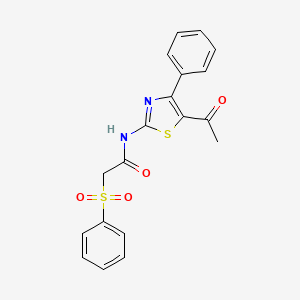![molecular formula C25H25NO2 B2776933 N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide CAS No. 339360-39-3](/img/structure/B2776933.png)
N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide is an organic compound that features a cyclopentanecarboxamide core with a benzyloxyphenyl and a phenyl group attached
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact withLeukotriene A-4 hydrolase , an enzyme involved in the inflammatory response
Mode of Action
If it indeed targets Leukotriene A-4 hydrolase, it may inhibit the enzyme’s activity, thereby modulating the inflammatory response
Biochemical Pathways
If the compound acts on Leukotriene A-4 hydrolase, it could potentially impact the leukotriene biosynthesis pathway, which plays a crucial role in mediating inflammatory responses .
Result of Action
If the compound inhibits Leukotriene A-4 hydrolase, it could potentially reduce the production of leukotrienes, thereby modulating the inflammatory response .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzyl alcohol.
Cyclopentanecarboxamide Formation: The intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired cyclopentanecarboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(Benzyloxy)phenyl]glycinamide: Shares the benzyloxyphenyl group but has a different core structure.
N-[4-(Benzyloxy)phenyl]-1-(substituted phenyl)-1H-pyrazol-3-yl]phenylsulfamoylphenylacetamide: Contains a pyrazole ring and sulfonamide group, offering different biological activities.
Uniqueness
N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide is unique due to its specific combination of a cyclopentanecarboxamide core with benzyloxyphenyl and phenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
1-phenyl-N-(4-phenylmethoxyphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c27-24(25(17-7-8-18-25)21-11-5-2-6-12-21)26-22-13-15-23(16-14-22)28-19-20-9-3-1-4-10-20/h1-6,9-16H,7-8,17-19H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMZDHZURPZIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2776854.png)
![1,5-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2776856.png)
![lithium(1+) ion 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetate](/img/structure/B2776858.png)
![2-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2776859.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone oxalate](/img/structure/B2776861.png)

![N'-[(1Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide](/img/structure/B2776863.png)
![2,2-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2776864.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B2776867.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2776871.png)


